![molecular formula C16H13FN2O3S B5731410 methyl 2-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5731410.png)
methyl 2-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)benzoate, also known as MFCB, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Mecanismo De Acción
Methyl 2-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)benzoate works by inhibiting the activity of enzymes that are involved in cell proliferation and survival. Specifically, this compound inhibits the activity of proteasomes, which are responsible for breaking down proteins that are no longer needed by the cell. By inhibiting proteasome activity, this compound can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells without affecting normal cells. Additionally, this compound has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of methyl 2-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)benzoate is that it has been shown to be effective at inducing apoptosis in cancer cells at relatively low concentrations. However, one limitation is that this compound may have off-target effects, meaning that it could affect other enzymes or proteins in addition to proteasomes.
Direcciones Futuras
There are several future directions for research on methyl 2-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)benzoate. One area of interest is the development of this compound analogs that may be more effective at inhibiting proteasome activity. Additionally, further research is needed to determine the potential applications of this compound in the treatment of inflammatory diseases and as an antimicrobial agent.
Métodos De Síntesis
Methyl 2-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)benzoate can be synthesized using a multi-step process that involves the reaction of 2-fluorobenzoyl chloride with thiourea to produce 2-fluorobenzoylisothiocyanate. This intermediate compound is then reacted with methyl 2-aminobenzoate to produce this compound.
Aplicaciones Científicas De Investigación
Methyl 2-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)benzoate has been studied for its potential use as an anti-cancer agent. Research has shown that this compound can induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes. Additionally, this compound has been shown to have antimicrobial properties and may be useful in the development of new antibiotics.
Propiedades
IUPAC Name |
methyl 2-[(2-fluorobenzoyl)carbamothioylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3S/c1-22-15(21)11-7-3-5-9-13(11)18-16(23)19-14(20)10-6-2-4-8-12(10)17/h2-9H,1H3,(H2,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTWRCSYRWXUMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=S)NC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5731327.png)
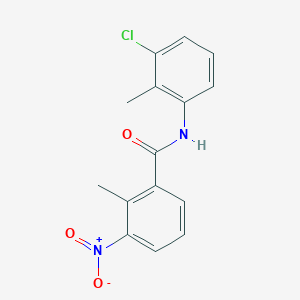
![1-(4-fluorophenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5731337.png)
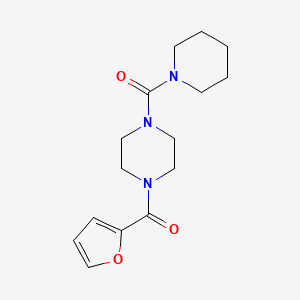
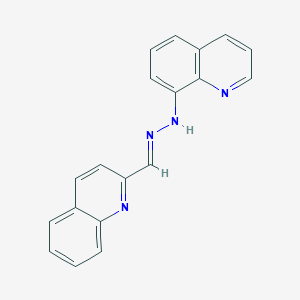
![3-(2-methyl-2-propen-1-yl)-5-(2-thienyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5731363.png)
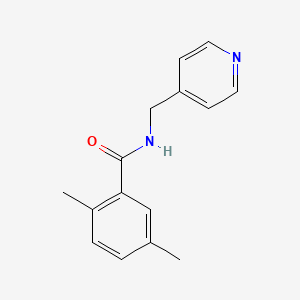
![4-{[(5-cyclohexyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl acetate](/img/structure/B5731382.png)
![2,6-dichloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B5731383.png)


![3-(2,4-dichlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5731400.png)
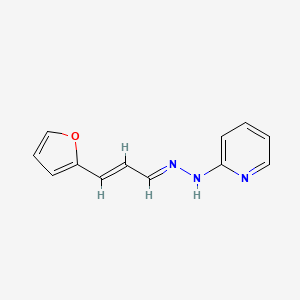
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B5731413.png)